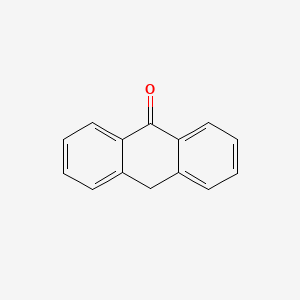
Patent
US04518589
Procedure details


BBM-2478 A and B were obtained as yellowish-orange crystalline solids. Both components of BBM-2478 are distinguishable from chartreusin by thin layer chromatography (TLC) as shown in Table 5. BBM-2478A is readily soluble in dimethyl sulfoxide, dimethylformamide, dioxane and acidic water, slightly soluble in methanol, ethanol and chloroform and insoluble in other organic solvents. Solubility of BBM-2478B is similar to that of BBM-2478A except that BBM-2478B is insoluble in acidic water. BBM-2478 A and B give positive responses with ferric chloride and anthrone reagents. BBM-2478A shows positive reaction to ninhydrin, while BBM-2478B is negative in the same test. Tollen's and Sakaguchi reactions are negative with both components. The physico-chemical properties of BBM-2478A and B are summarized in Table 6. The UV spectra of the two components are similar, showing maxima at 236, 266, 398 and 422 nm in neutral and acidic solutions and at 240, 268 and 435 nm in alkaline solution. These spectra are closely related to that of chartreusin. The IR spectra of BBM-2478 A and B are illustrated in FIGS. 1 and 2, respectively. The proton (PMR) and 13C-NMR (CMR) spectra of BBM-2478A are shown in FIGS. 3 and 4.





Name
BBM-2478A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six



Name
BBM-2478A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine



Name

Identifiers


|
REACTION_CXSMILES
|
CC1C=CC2O[C:44](=O)[C:13]3=C(O)[C:15]4[C:16](=[C:17](O[C@@H]5O[C@H](C)[C@H](O)[C@H](O)[C@H]5O[C@H]5O[C@H](C)[C@H](O)[C@H](OC)[C@H]5O)[CH:18]=[CH:19][CH:20]=4)[C:11]4=[C:12]3[C:6]=2[C:7]=1[C:8](O4)=O.[CH3:47][C:48]1[CH:49]=[CH:50][C:51]2[O:93][C:91](=[O:92])[C:59]3=[C:60]([OH:90])[C:61]4[C:62](=[C:63]([O:67][C@@H:68]5[O:73][C@H:72]([CH3:74])[C@H:71]([OH:75])[C@@:70]([OH:77])([CH3:76])[C@H:69]5[O:78][C@H:79]5[O:84][C@H:83]([CH3:85])[C@H:82]([OH:86])[C@H:81]([O:87][CH3:88])[C@H:80]5[NH2:89])[CH:64]=[CH:65][CH:66]=4)[C:57]4=[C:58]3[C:52]=2[C:53]=1[C:54]([O:56]4)=[O:55].CN(C)[CH:96]=[O:97].O1CCOCC1>CS(C)=O.CO.O.C(Cl)(Cl)Cl.C(O)C>[CH3:47][C:48]1[CH:49]=[CH:50][C:51]2[O:93][C:91](=[O:92])[C:59]3=[C:60]([OH:90])[C:61]4[C:62](=[C:63]([O:67][C@@H:68]5[O:73][C@H:72]([CH3:74])[C@H:71]([OH:75])[C@@:70]([OH:77])([CH3:76])[C@H:69]5[O:78][C@H:79]5[O:84][C@H:83]([CH3:85])[C@H:82]([OH:86])[C@H:81]([O:87][CH3:88])[C@H:80]5[NH2:89])[CH:64]=[CH:65][CH:66]=4)[C:57]4=[C:58]3[C:52]=2[C:53]=1[C:54]([O:56]4)=[O:55].[CH:7]1[C:6]2[C:96](=[O:97])[C:15]3[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=3)[CH2:11][C:12]=2[CH:13]=[CH:44][CH:8]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC2=C3C1C(=O)OC4=C3C(=C(C=5C4=C(C=CC5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)C)O)O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)O)O)C(=O)O2
|
Step Six
|
Name
|
BBM-2478A
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC2=C3C1C(=O)OC4=C3C(=C(C=5C4=C(C=CC5)O[C@H]6[C@@H]([C@@]([C@H]([C@H](O6)C)O)(C)O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)N)O)C(=O)O2
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O1CCOCC1
|
Step Nine
|
Name
|
BBM-2478A
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C=CC2=C3C1C(=O)OC4=C3C(=C(C=5C4=C(C=CC5)O[C@H]6[C@@H]([C@@]([C@H]([C@H](O6)C)O)(C)O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)N)O)C(=O)O2
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CS(=O)C
|
Step Eleven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1C=CC2=C3C1C(=O)OC4=C3C(=C(C=5C4=C(C=CC5)O[C@H]6[C@@H]([C@@]([C@H]([C@H](O6)C)O)(C)O)O[C@@H]7[C@@H]([C@H]([C@H]([C@H](O7)C)O)OC)N)O)C(=O)O2
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=CC=2CC3=CC=CC=C3C(C12)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
